6-[[2-Chloro-4-(trifluoromethyl)phenoxy]methyl]-5-ethyl-pyridine-2-carboxylic acid 6-[[2-Chloro-4-(trifluoromethyl)phenoxy]methyl]-5-ethyl-pyridine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18632700
InChI: InChI=1S/C16H13ClF3NO3/c1-2-9-3-5-12(15(22)23)21-13(9)8-24-14-6-4-10(7-11(14)17)16(18,19)20/h3-7H,2,8H2,1H3,(H,22,23)
SMILES:
Molecular Formula: C16H13ClF3NO3
Molecular Weight: 359.73 g/mol

6-[[2-Chloro-4-(trifluoromethyl)phenoxy]methyl]-5-ethyl-pyridine-2-carboxylic acid

CAS No.:

Cat. No.: VC18632700

Molecular Formula: C16H13ClF3NO3

Molecular Weight: 359.73 g/mol

* For research use only. Not for human or veterinary use.

6-[[2-Chloro-4-(trifluoromethyl)phenoxy]methyl]-5-ethyl-pyridine-2-carboxylic acid -

Specification

Molecular Formula C16H13ClF3NO3
Molecular Weight 359.73 g/mol
IUPAC Name 6-[[2-chloro-4-(trifluoromethyl)phenoxy]methyl]-5-ethylpyridine-2-carboxylic acid
Standard InChI InChI=1S/C16H13ClF3NO3/c1-2-9-3-5-12(15(22)23)21-13(9)8-24-14-6-4-10(7-11(14)17)16(18,19)20/h3-7H,2,8H2,1H3,(H,22,23)
Standard InChI Key VLCAAGJJBQZOBF-UHFFFAOYSA-N
Canonical SMILES CCC1=C(N=C(C=C1)C(=O)O)COC2=C(C=C(C=C2)C(F)(F)F)Cl

Introduction

6-[[2-Chloro-4-(trifluoromethyl)phenoxy]methyl]-5-ethyl-pyridine-2-carboxylic acid is a compound of significant interest in the fields of pharmaceuticals and agrochemicals. Its unique chemical structure, which includes a trifluoromethyl group, enhances biological activity and lipophilicity, making it a valuable structure in medicinal chemistry. This compound is classified as a pyridine derivative, specifically a substituted pyridine carboxylic acid.

Chemical Data

PropertyValue
Molecular FormulaC16H13ClF3NO3
Molecular Weight359.73 g/mol
CAS Number2940957-33-3
Purity97%

Synthesis and Reactions

The synthesis of 6-[[2-chloro-4-(trifluoromethyl)phenoxy]methyl]-5-ethyl-pyridine-2-carboxylic acid can be achieved through several methods, primarily involving the introduction of the trifluoromethyl group and subsequent functionalization of the pyridine ring. The synthesis typically involves multi-step reactions where intermediates are carefully isolated and purified. For instance, after introducing the chloro and trifluoromethyl groups, further reactions may include esterification or carboxylation to achieve the final carboxylic acid functionality.

Synthesis Steps

  • Introduction of Chloro and Trifluoromethyl Groups: This step involves the use of appropriate reagents to introduce these functional groups onto the phenyl ring.

  • Functionalization of the Pyridine Ring: This includes reactions such as alkylation to introduce the ethyl group and carboxylation to form the carboxylic acid.

  • Final Assembly: The final step involves combining the modified phenyl and pyridine components to form the target compound.

Biological Activity and Applications

The trifluoromethyl group in 6-[[2-chloro-4-(trifluoromethyl)phenoxy]methyl]-5-ethyl-pyridine-2-carboxylic acid enhances lipophilicity, promoting cell membrane permeability. This property makes it a potential candidate for various biological applications, including acting as inhibitors or modulators in biochemical pathways. Such compounds may impact processes like cell signaling or metabolic functions.

Potential Applications

  • Pharmaceuticals: The compound's unique structure and properties make it suitable for drug development, particularly in areas requiring enhanced lipophilicity.

  • Agrochemicals: Its biological activity and chemical stability suggest potential uses in agricultural applications.

Research Findings and Future Directions

While specific quantitative data on binding affinities or IC50 values for 6-[[2-chloro-4-(trifluoromethyl)phenoxy]methyl]-5-ethyl-pyridine-2-carboxylic acid are not widely reported, its structural features suggest significant potential for biological activity. Future research should focus on conducting detailed biological assays to fully explore its therapeutic and agricultural applications.

Future Research Directions

  • Biological Assays: Conducting thorough in vitro and in vivo studies to assess the compound's efficacy and safety.

  • Structure-Activity Relationship (SAR) Studies: Investigating how modifications to the compound's structure affect its biological activity.

  • Pharmacokinetic and Pharmacodynamic Studies: Understanding how the compound is metabolized and its effects on biological systems.

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